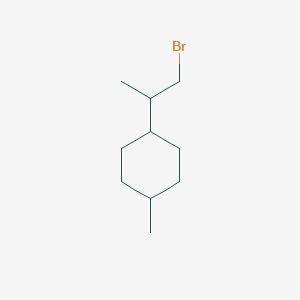
1-(1-Bromopropan-2-yl)-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-4-methylcyclohexane is an organic compound with the molecular formula C10H19Br. It features a cyclohexane ring substituted with a bromopropyl group and a methyl group. This compound is of interest in organic synthesis due to its potential as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-4-methylcyclohexane can be synthesized through the bromination of 1-(prop-2-en-1-yl)-4-methylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via a free radical mechanism, where the double bond in the prop-2-en-1-yl group reacts with bromine to form the bromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromopropan-2-yl)-4-methylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms). For example, reacting with sodium hydroxide (NaOH) can yield the corresponding alcohol.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of an alkene by eliminating hydrogen bromide (HBr).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, reflux conditions.
Elimination: Potassium tert-butoxide (t-BuOK), dimethyl sulfoxide (DMSO) as a solvent, elevated temperatures.
Major Products
Substitution: 1-(2-Hydroxypropyl)-4-methylcyclohexane.
Elimination: 1-(Prop-1-en-2-yl)-4-methylcyclohexane.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in designing molecules with therapeutic properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions in biological systems.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methylcyclohexane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of reactive intermediates that can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromopropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)-3-methylcyclohexane: Similar structure but with the methyl group in a different position on the cyclohexane ring.
Uniqueness
1-(1-Bromopropan-2-yl)-4-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both a bromopropyl group and a methyl group on the cyclohexane ring provides a distinct steric and electronic environment, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
1-(1-bromopropan-2-yl)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8-3-5-10(6-4-8)9(2)7-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROJSZYZWFOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558141 |
Source


|
| Record name | 1-(1-Bromopropan-2-yl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89471-55-6 |
Source


|
| Record name | 1-(1-Bromopropan-2-yl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
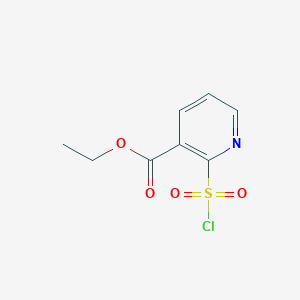

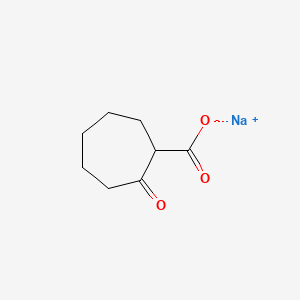



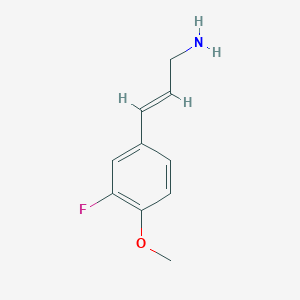
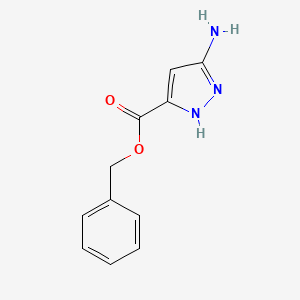
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

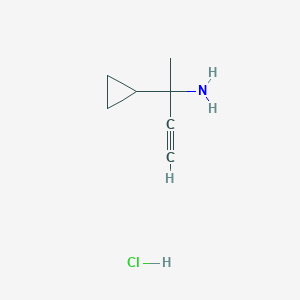
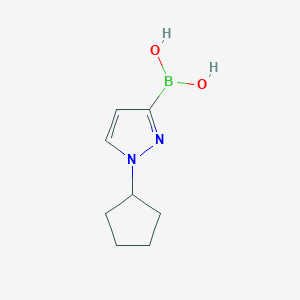
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
